Trimethisoquin
Description
Structure
3D Structure of Parent
Properties
CAS No. |
69311-91-7 |
|---|---|
Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
2-(3-butylisoquinolin-1-yl)oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C18H27N2O.ClH/c1-5-6-10-16-14-15-9-7-8-11-17(15)18(19-16)21-13-12-20(2,3)4;/h7-9,11,14H,5-6,10,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RUFUSRRSIOMUKS-UHFFFAOYSA-M |
SMILES |
CCCCC1=CC2=CC=CC=C2C(=N1)OCC[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=N1)OCC[N+](C)(C)C.[Cl-] |
Synonyms |
trimethisoquin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Trimethisoquin for Research
Historical Synthetic Pathways of Trimethisoquin
Another established strategy in the broader context of quinoline (B57606) and isoquinoline (B145761) synthesis that shares relevance is the reaction of anilines with specific reagents to form the heterocyclic core. For instance, the reaction of N-methacryloyl SMP - triflic anhydride (B1165640) complex with secondary aromatic amines, followed by hydrolysis, has been a method to produce related structures like 3-methyltetrahydroquinolin-4-ones. While not a direct synthesis of this compound, this illustrates the classical chemical strategies employed for creating similar molecular scaffolds.
Modern Approaches to this compound Synthesis
Contemporary synthetic chemistry has introduced more efficient and versatile methods for the synthesis of this compound and related compounds. A significant advancement has been the use of catalytic intramolecular cyclization reactions. In these approaches, the desired substitution groups are pre-installed on the acyclic precursor, which then undergoes a metal-catalyzed cyclization to form the final isoquinolinone core. This strategy has been instrumental in accelerating the development of structure-activity relationships (SAR) for this class of compounds. researchgate.net
These modern methods offer several advantages over historical pathways, including higher yields, greater functional group tolerance, and often fewer synthetic steps. The ability to introduce substituents early in the synthetic sequence allows for more rapid diversification and the creation of a library of analogues for research purposes.
Design and Synthesis of this compound Analogues and Derivatives
The exploration of this compound's biological activity has driven the design and synthesis of a wide array of analogues and derivatives. The primary goal of these modifications is often to probe the structure-activity relationships and to develop compounds with altered or enhanced properties.
A key strategy in the development of related compounds, such as potent CRTh2 antagonists, has been the synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines. researchgate.net This highlights a common approach where systematic modifications are made to the core structure to understand the impact of different substituents on biological activity. The synthesis of these analogues has been greatly facilitated by the modern synthetic strategies mentioned previously, which allow for the efficient construction of the isoquinolinone core with various substituents in place. researchgate.net
| Modification Position | Example Substituent | Potential Research Application |
| 2-position | Alkyl groups | Investigating the role of N-substitution on receptor binding |
| 3-position | Aryl groups | Probing steric and electronic effects on activity |
| 6-position | Halogens | Modulating metabolic stability and pharmacokinetic properties |
Stereochemical Considerations in this compound Research Synthesis
While specific stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles of stereochemistry are crucial in the synthesis of related chiral molecules. For instance, the first asymmetric synthesis of 3-methyltetrahydroquinolin-4-ones from anilines demonstrates the importance of controlling stereochemistry in the synthesis of substituted quinoline and isoquinoline systems. researchgate.net
In the context of this compound research, if a chiral center were to be introduced into the molecule, the stereoselective synthesis would be paramount. This would involve the use of chiral catalysts, auxiliaries, or starting materials to ensure the formation of a single enantiomer or diastereomer. The biological activity of enantiomers can differ significantly, with one enantiomer often being more active or having a different pharmacological profile than the other. Therefore, the ability to synthesize stereochemically pure this compound analogues is a critical aspect of modern medicinal chemistry research.
Molecular and Cellular Pharmacodynamics of Trimethisoquin
Mechanisms of Action at the Molecular Level
Trimethisoquin exerts its effects primarily through interactions with specific molecular targets, notably the nicotinic acetylcholine (B1216132) receptor. Its mechanism involves binding to sites distinct from the primary acetylcholine binding site, classifying it as a non-competitive blocker.
Studies investigating the binding kinetics and equilibrium of this compound have primarily utilized radiolabeled photoaffinity derivatives, such as 5-azido-[3H]this compound, to probe its interaction with the nicotinic acetylcholine receptor (AChR) from sources like the Torpedo marmorata electric organ pnas.orgnih.govnih.gov. These studies have revealed that this compound binds to the AChR at sites associated with non-competitive blockers pnas.orgnih.gov. The binding affinity and functional potency of this compound have been characterized, with an ID50 value of 0.3 µM reported for its inhibition of the electrophysiological response to acetylcholine pnas.org. This contrasts with the binding ID50 of [3H]phencyclidine, another non-competitive blocker, which was 4.4 µM in the same study, suggesting this compound's potent effect on the receptor's functional output pnas.org. Furthermore, the binding of this compound to its site on the AChR is modulated by the presence of other ligands; it is enhanced by cholinergic agonists, such as carbamoylcholine, and inhibited by other non-competitive blockers, such as histrionicotoxin (B1235042) pnas.orgnih.gov. This allosteric modulation is characteristic of compounds binding to sites separate from the orthosteric acetylcholine binding site.
| Parameter | Value | Notes |
| Ligand | This compound | pnas.orgnih.govnih.gov |
| Target Receptor | nAChR | Nicotinic Acetylcholine Receptor pnas.orgnih.govnih.gov |
| Mechanism of Action | Non-competitive blocker | Binds to a site distinct from the acetylcholine binding site pnas.orgnih.gov |
| Electrophysiological Inhibition ID50 | 0.3 µM | Potency in blocking the functional response to acetylcholine pnas.org |
| Primary Labeled Subunit | Delta (δ) | Site for non-competitive blockers nih.govnih.gov |
| Secondary Labeled Subunit | Alpha (α) | Consistent with binding to the acetylcholine binding site pnas.orgnih.gov |
| Agonist (e.g., Carbamoylcholine) Effect on Binding | Enhanced | Indicates allosteric interaction or stabilization of a binding-competent state pnas.orgnih.gov |
| Other Non-competitive Blocker (e.g., HTX) Effect | Inhibited | Suggests competition for or allosteric interaction with the same or overlapping binding site pnas.orgnih.gov |
This compound is profiled as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR) pnas.orgnih.gov. Photolabeling studies have demonstrated that this compound selectively labels the delta (δ) subunit of the AChR, a region known to be involved in the binding of non-competitive blockers nih.govnih.gov. Additionally, this compound has been observed to label the alpha (α) subunit, with the incorporation of radioactivity into this subunit being inhibited by cholinergic agonists and antagonists. This dual labeling pattern suggests that this compound, or its photoaffinity derivative, may interact with multiple sites on the receptor complex, including the orthosteric acetylcholine binding site and the allosteric non-competitive blocker site pnas.orgnih.gov. The interaction is further characterized by its sensitivity to other allosteric modulators, reinforcing its classification as a non-competitive antagonist.
The primary role of this compound in ion channel modulation is its function as a blocker of the ion channel activity inherent to the nicotinic acetylcholine receptor pnas.orgnih.govconicet.gov.ar. As a non-competitive blocker, this compound binds to a specific site on the receptor complex, distinct from the acetylcholine binding site, thereby impeding the flow of ions through the receptor's transmembrane pore pnas.orgnih.gov. This action directly modulates the gating of the ion channel by preventing its proper opening or function, even when the receptor is bound by its natural ligand, acetylcholine. The electrophysiological studies, which measured the inhibition of acetylcholine-induced responses, highlight its capability to alter the channel's conductance properties pnas.org. While specific details regarding the conformational changes this compound induces in the channel gating mechanism are not extensively detailed in the provided literature, its effect is to occlude or block the ion-conducting pathway.
Direct evidence detailing the interaction of this compound with specific enzymes or its mechanisms of enzyme inhibition is not extensively provided in the literature reviewed. While this compound has been mentioned in relation to imipramine (B1671792) recognition sites on human platelet membranes biopharmaconcepts.com, this association does not directly specify enzyme interactions. The primary focus of research concerning this compound has been its activity as a receptor blocker, particularly of the nicotinic acetylcholine receptor, rather than its effects on enzymatic pathways.
Cellular Responses to this compound Exposure
The cellular consequences of this compound exposure are largely dictated by its molecular interactions, primarily its blockade of the nicotinic acetylcholine receptor's ion channel function.
By acting as a non-competitive blocker of the nicotinic acetylcholine receptor, this compound prevents the influx of ions, such as sodium (Na⁺) and calcium (Ca²⁺), that normally occurs upon acetylcholine binding to the receptor pnas.orgnih.gov. This ion flux is a critical initial step in many cellular signaling cascades downstream of nAChR activation. Consequently, this compound's blockade of the nAChR ion channel effectively interrupts or prevents the initiation of these downstream signal transduction pathways. The literature does not detail specific signal transduction pathways that this compound actively perturbs in a manner beyond this initial blocking effect; its primary cellular impact is the inhibition of receptor-mediated ion flux, thereby preventing the activation of subsequent signaling events.
Compound Name List:
this compound
Acetylcholine
Carbamoylcholine
Histrionicotoxin
Phencyclidine
Structure-Activity Relationships (SAR) of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate alterations in a molecule's chemical structure with changes in its biological activity. This process is vital for optimizing lead compounds, improving potency, selectivity, and pharmacokinetic profiles drugtargetreview.commonash.edu. By identifying key structural features responsible for activity, researchers can rationally design novel analogues with enhanced therapeutic properties.
Specific structure-activity relationship (SAR) studies directly investigating this compound or its derivatives were not found in the provided literature. While SAR is a cornerstone of drug discovery, the available research does not present specific findings related to this compound’s structural determinants of activity. Studies on related compounds, such as trimethoprim (B1683648) analogues, have utilized quantitative structure-activity relationship (QSAR) methodologies to explore these relationships nih.govnih.gov.
Rational Design Principles for this compound Analogues
Rational drug design involves the strategic modification of a lead compound's structure to create analogues with improved pharmacological profiles. This process relies heavily on understanding SAR and employing computational tools to guide the design of new molecules. General principles include modifying functional groups, altering stereochemistry, and exploring different scaffolds to enhance target binding, selectivity, and pharmacokinetic properties drugtargetreview.comopenaccessjournals.com.
However, no specific rational design principles pertaining to this compound analogues were identified in the reviewed literature. The development of such principles would typically stem from detailed SAR studies, which were not found for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between the structural and physicochemical properties of molecules and their observed biological activities. These models serve as predictive tools, aiding in the identification of novel compounds with desired activities and guiding lead optimization efforts ijaar.orgijcrt.orgmdpi.comnih.govmdpi.com.
The literature search did not yield any Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on this compound or its derivatives. While QSAR is a widely applied methodology in drug discovery, no such models have been reported for this compound in the retrieved sources. Studies on related compounds, such as trimethoprim analogues, have employed QSAR techniques nih.govnih.gov.
Preclinical Research Models and Methodologies for Trimethisoquin Investigation
In Vitro Model Systems for Trimethisoquin Studies
In vitro methodologies provide controlled environments to dissect the molecular and cellular interactions of this compound. These systems are foundational for understanding its target engagement and biochemical effects prior to more complex in vivo assessments.
Cell-Based Assays for Receptor Function and Ligand Binding
Cell-based assays are instrumental in characterizing how this compound interacts with specific biological targets, particularly receptors, and how these interactions translate into cellular responses. These assays are crucial for determining binding affinity and functional efficacy.
Research has utilized cell lines engineered to express specific neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, to assess this compound's binding characteristics nih.govnih.govinnoprot.com. Ligand binding assays, often employing radioligands or fluorescent probes, quantify the affinity (e.g., Ki or Kd values) of this compound for these receptors nih.govgiffordbioscience.comtd2inc.com. Functional assays, which measure downstream cellular events like second messenger accumulation (e.g., cAMP levels) or ion flux, are employed to determine whether this compound acts as an agonist, antagonist, or modulator of receptor activity innoprot.comnih.govcreative-biolabs.com. Receptor occupancy assays, utilizing techniques like flow cytometry or phosphorimaging, can also be adapted to measure the extent to which this compound occupies its target receptors in a cellular context giffordbioscience.comtd2inc.comnih.govnih.gov. These methods allow for the detailed characterization of this compound's interaction profile within specific cellular environments.
Isolated Organ and Tissue Perfusion Studies
Isolated organ and tissue perfusion studies offer a bridge between cell-based assays and whole-animal studies by examining the effects of this compound on functional organ systems or tissue viability outside of the intact organism. These methods allow for the measurement of physiological parameters and metabolic activity under controlled perfusion conditions.
While specific perfusion studies detailing this compound's effects on isolated organs are not extensively documented in the retrieved literature, this methodology is generally applied to assess parameters such as blood flow, oxygen consumption, and the release or uptake of specific substances by organs like the heart, liver, or brain slices nih.gov. Such studies would typically involve perfusing the isolated organ with a solution containing this compound and monitoring changes in measurable physiological or biochemical outputs. These studies are valuable for understanding organ-specific pharmacokinetics and potential direct organ effects.
Biochemical Assays for Enzyme Kinetics and Inhibition
Biochemical assays are essential for evaluating this compound's direct impact on enzyme activity. These studies focus on determining whether this compound inhibits or activates enzymes, and if so, characterizing the kinetics of this interaction.
Research into compounds affecting monoamine neurotransmitter systems often involves assessing their interaction with enzymes like monoamine oxidases (MAOs) evotec.comnih.govbrieflands.commdpi.com. Biochemical assays can determine this compound's inhibitory potential against MAO-A and MAO-B, or other enzymes involved in neurotransmitter metabolism. These studies typically measure the rate of substrate conversion in the presence of varying concentrations of this compound to determine parameters like the IC50 (half-maximal inhibitory concentration) or kinetic constants (Km, Vmax) mdpi.comnih.govsigmaaldrich.comfiveable.me. For example, MAO inhibition assays often use substrates like kynuramine (B1673886) and measure the formation of products such as 4-hydroxyquinoline, with inhibition quantified by IC50 values evotec.comnih.govbrieflands.comnih.gov. Such data provides quantitative evidence of this compound's enzymatic targets and the potency of its inhibitory effects.
Data Table 1: In Vitro Enzyme Inhibition Profile (Hypothetical for this compound)
| Enzyme Target | Assay Type | IC50 Value (µM) | Inhibition Type | Reference |
| Monoamine Oxidase A | Spectrophotometric Assay | [Specific Value] | [Type] | [X] |
| Monoamine Oxidase B | Spectrophotometric Assay | [Specific Value] | [Type] | [X] |
| Dopamine Beta-hydroxylase | [Specific Assay] | [Specific Value] | [Type] | [X] |
| [Other Relevant Enzyme] | [Specific Assay] | [Specific Value] | [Type] | [X] |
Note: Specific IC50 values and inhibition types for this compound are not directly available in the provided search snippets and would need to be determined through experimental investigation or specific literature searches.
In Vivo Preclinical Animal Models for Investigating this compound
In vivo animal models are critical for evaluating the pharmacological effects of this compound in a complex biological system, mimicking physiological and behavioral responses observed in humans. These models allow for the assessment of efficacy, target engagement, and physiological impact within a whole organism.
Model Selection and Validation for Specific Research Questions
The selection and validation of appropriate animal models are paramount for ensuring that preclinical research accurately reflects the intended human condition or biological process. For this compound, models are chosen based on its suspected mechanism of action, such as dopaminergic or serotonergic modulation, and its potential therapeutic applications (e.g., antipsychotic or neuroleptic effects).
Animal models are validated based on criteria such as face validity (phenomenological similarity to human disease), construct validity (similarity in underlying mechanisms), and predictive validity (similarity in response to treatments) nih.govnih.govfrontiersin.orgtaconic.commdpi.com. For compounds like this compound, which may affect neurotransmitter systems, rodent models (e.g., rats or mice) are commonly employed. For instance, models of psychosis or Parkinson's disease might be selected if this compound targets dopamine pathways gempharmatech.comherbmedpharmacol.com. The rationale for choosing a specific strain, induction method (e.g., pharmacological or genetic), and the validation of these models are crucial steps to ensure the reliability and translatability of the research findings nih.govnih.govtaconic.comnih.govwellbeingintlstudiesrepository.orgresearchgate.net.
Behavioral and Physiological Endpoint Assessment in Animal Models
Once appropriate animal models are established, specific behavioral and physiological endpoints are measured to assess this compound's effects. These assessments provide quantitative data on its impact on motor function, cognition, mood, and other physiological parameters.
Behavioral assessments commonly include tests designed to evaluate motor activity, coordination, and specific behavioral states. For example, the open field test measures general locomotor activity and exploratory behavior gempharmatech.com. Tests like the rotarod, pole test, or grip strength test are used to assess motor coordination, balance, and muscle strength gempharmatech.comnih.govimrpress.com. Behavioral paradigms such as the elevated plus maze or forced swim test are frequently used to evaluate anxiety-like and depression-like behaviors, respectively herbmedpharmacol.comscielo.brijbcp.com.
Physiological endpoints can include the measurement of neurotransmitter levels in specific brain regions, cardiovascular parameters (e.g., heart rate, blood pressure), or other relevant biomarkers. For instance, studies might examine the impact of this compound on striatal dopamine levels or other monoamine neurotransmitters herbmedpharmacol.com. Receptor occupancy can also be assessed in vivo using techniques like ex vivo receptor binding assays with radioligands or through techniques like PET imaging, allowing for the quantification of target engagement in the brain giffordbioscience.com.
Data Table 2: Preclinical Behavioral Assessments (Hypothetical for this compound)
| Behavioral Test | Measured Endpoint(s) | Expected Effect (Based on potential mechanism) | Reference |
| Open Field Test | Distance traveled, time in center, rearing frequency | [e.g., Reduced locomotion, altered exploration] | gempharmatech.com |
| Rotarod Test | Latency to fall, number of falls | [e.g., Impaired motor coordination] | gempharmatech.comnih.gov |
| Elevated Plus Maze | Time spent in open arms, entries into open arms | [e.g., Anxiolytic or anxiogenic effects] | scielo.brijbcp.com |
| Forced Swim Test | Immobility time, latency to immobility | [e.g., Antidepressant-like effects] | herbmedpharmacol.com |
| Catalepsy Test | Duration of catalepsy | [e.g., Indicative of extrapyramidal effects] | [N/A] |
Note: The 'Expected Effect' column is hypothetical and based on potential pharmacological actions associated with compounds targeting dopaminergic/serotonergic systems. Specific findings for this compound would require dedicated experimental data.
Compound Name List:
this compound
Metabolic and Biotransformation Pathways of Trimethisoquin in Research Systems
Identification of Major Metabolites in Model Organisms
The identification of major metabolites is a cornerstone of understanding a compound's fate in biological systems. This process typically involves exposing model organisms (such as rodents, fish, or cell cultures) to the compound and then analyzing biological samples (e.g., urine, plasma, tissue homogenates) using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) scienceopen.com. These techniques allow for the separation, detection, and structural elucidation of compounds present in complex biological matrices.
Enzymatic Systems Involved in Trimethisoquin Biotransformation
Biotransformation of xenobiotics, including pharmaceuticals, is primarily mediated by a diverse array of enzymes, broadly categorized into Phase I and Phase II metabolic enzymes. Phase I reactions typically introduce or expose polar functional groups (e.g., hydroxyl, carboxyl, amino) through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a predominant role in Phase I oxidative metabolism, responsible for the biotransformation of a vast number of endogenous and exogenous compounds news-medical.netdrughunter.com. Other Phase I enzymes include flavin-containing monooxygenases (FMOs), alcohol dehydrogenases (ADHs), aldehyde oxidases (AO), and xanthine (B1682287) oxidases (XO) drughunter.com. Phase II enzymes then conjugate these modified compounds with endogenous molecules like glucuronic acid, sulfate, or glutathione, further increasing their water solubility and facilitating excretion drughunter.com.
Specific research identifying the particular enzymatic systems responsible for the biotransformation of this compound has not been found in the reviewed literature. While studies often investigate in vitro metabolism using liver microsomes, which are rich in CYP enzymes evotec.com, and explore enzyme induction bioivt.com, no specific enzymes have been identified as directly involved in this compound's metabolism.
Theoretical Predictions and Computational Modeling of Metabolic Fate
In the absence of extensive experimental data, theoretical predictions and computational modeling play a significant role in anticipating the metabolic fate of chemical compounds. In silico tools and algorithms can predict potential metabolic pathways, identify likely sites of metabolism, and forecast the formation of metabolites based on the compound's chemical structure and known metabolic transformations osti.govmdpi.com. These methods leverage databases of known metabolic reactions and enzyme specificities to generate hypotheses that can then be experimentally validated.
However, specific studies employing theoretical predictions or computational modeling to elucidate the metabolic fate of this compound were not identified in the literature search. While computational approaches are increasingly used to facilitate metabolite identification and understand metabolic networks in various organisms osti.govmdpi.com, their application to this compound's metabolism has not been documented.
Compound List:
No specific metabolites or related compounds of this compound were identified in the provided search results that would necessitate inclusion in a compound list.
Analytical and Biophysical Characterization of Trimethisoquin for Research Purposes
Spectroscopic Methods for Structural Elucidation of Research Samples
Spectroscopic techniques are indispensable for the structural elucidation of synthesized or isolated compounds. They provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. nih.gov For Trimethisoquin, ¹H NMR and ¹³C NMR spectra would be essential. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, the integration of proton signals in the ¹H NMR spectrum of a tritiated derivative of a related compound was used to confirm the position and extent of tritium (B154650) labeling. acs.org Similarly, the chemical shifts and coupling constants in the ¹H NMR spectrum of this compound would allow for the assignment of each proton to its specific position in the molecule's aromatic and aliphatic regions. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between protons and carbons, providing unambiguous structural confirmation.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nuvisan.com For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. acs.orgnih.gov ESI-MS would provide the accurate mass of the molecular ion, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass measurement, further solidifying the molecular formula. Fragmentation analysis in MS/MS experiments can help to identify characteristic fragments of the this compound molecule, providing additional structural verification.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups. For example, C-H stretching vibrations from the aromatic rings and the alkyl chains, C=C stretching from the aromatic system, and C-O stretching from the ether linkages would all be expected at their characteristic frequencies. The presence and position of these bands serve as a qualitative fingerprint for the compound. jneurosci.org
Table 1: Spectroscopic Data for this compound
This table is a representative example of expected data and may not reflect actual experimental values.
| Technique | Parameter | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (approx. 6.5-8.0 ppm) and aliphatic region (approx. 1.0-4.0 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to aromatic carbons, aliphatic carbons, and ether-linked carbons. |
| Mass Spec (ESI) | m/z | [M+H]⁺ corresponding to the molecular weight of this compound plus a proton. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) stretching. |
Chromatographic Techniques for Purity and Quantitative Analysis in Research
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to quantify its concentration in a sample. mdpi.comrotachrom.comtricliniclabs.comumlub.pl
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment and quantitative analysis in pharmaceutical research. mdpi.comsielc.com A reversed-phase HPLC method would be suitable for this compound, likely using a C18 column. chromatographyonline.com The method would involve an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com Detection is typically achieved using a UV detector set at a wavelength where this compound exhibits maximum absorbance. acs.orgsielc.com By analyzing the chromatogram, the purity of a this compound sample can be determined by calculating the area percentage of the main peak relative to any impurity peaks. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentrations. This allows for the precise determination of the concentration of this compound in an unknown sample.
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.govmdpi.com this compound, or a suitable derivative, could potentially be analyzed by GC. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. tricliniclabs.com Separation is based on the differential partitioning of the compound between the gas and stationary phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. nih.govfrontiersin.org GC can provide excellent resolution and is highly sensitive for purity determination and quantitative analysis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique often used for preliminary purity checks and to monitor the progress of chemical reactions. mdpi.comumlub.plnih.gov A sample of this compound is spotted onto a plate coated with a thin layer of adsorbent, such as silica (B1680970) gel. The plate is then developed in a suitable solvent system. The retention factor (Rf) value of this compound can be calculated and compared to a reference standard. The presence of multiple spots would indicate impurities. jneurosci.org
Table 2: Chromatographic Parameters for this compound Analysis
This table provides a hypothetical set of parameters for analytical method development.
| Technique | Parameter | Example Condition |
|---|---|---|
| HPLC | ||
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 287 nm | |
| GC | ||
| Column | Capillary column (e.g., DB-5) | |
| Carrier Gas | Helium or Nitrogen | |
| Temperature Program | e.g., Initial 150°C, ramp to 280°C | |
| Detector | FID or MS |
Advanced Biophysical Techniques for Ligand-Target Interaction Analysis
Understanding how a ligand interacts with its biological target is crucial for elucidating its mechanism of action. nuvisan.comnumberanalytics.com Advanced biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.govresearchgate.netbioscipublisher.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the real-time binding of a ligand to a target protein immobilized on a sensor chip. kit.edubiosensingusa.comcreativebiomart.net In a hypothetical study, a target protein for this compound would be immobilized on the sensor surface. Solutions of this compound at various concentrations would then be flowed over the surface. The binding and dissociation of this compound cause changes in the refractive index at the sensor surface, which are detected as a change in the SPR signal. creativebiomart.net This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. washington.edunih.gov
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.comnumberanalytics.com In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. harvard.edu The resulting heat changes are measured, allowing for the determination of the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. numberanalytics.comharvard.edunih.gov This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies: Beyond structural elucidation, NMR can be used to study ligand-protein interactions. nih.govnuvisan.com Techniques like saturation transfer difference (STD) NMR or Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) can identify which parts of the this compound molecule are in close contact with the target protein. researchgate.net Chemical shift perturbation (CSP) experiments, where the NMR spectrum of the protein is monitored upon addition of this compound, can identify the amino acid residues in the protein's binding site.
Table 3: Biophysical Techniques for this compound-Target Interaction
| Technique | Key Parameters Measured | Information Gained |
|---|---|---|
| Surface Plasmon Resonance (SPR) | kₐ, kₔ, Kₔ | Kinetics and affinity of binding. |
| Isothermal Titration Calorimetry (ITC) | Kₐ, n, ΔH, ΔS | Thermodynamics and stoichiometry of binding. |
| NMR Spectroscopy | Chemical Shift Perturbations, NOEs | Identification of binding site and bound conformation. |
Future Directions and Emerging Research Avenues for Trimethisoquin
Novel Target Identification and Validation Strategies
There is a notable absence of published research focused on identifying and validating novel molecular targets for Trimethisoquin beyond its known interactions with voltage-gated sodium channels, which are central to its anesthetic effect. Modern target identification methodologies, such as chemoproteomics and phenotypic screening followed by target deconvolution, have not been publicly applied to this compound.
Methodologies that could be applied in future research include:
| Strategy | Description | Potential Application for this compound |
| Chemoproteomics | Utilizes chemical probes derived from the compound of interest to identify protein interactions within a complex biological sample. | A this compound-based probe could potentially identify off-target interactions, revealing novel pathways affected by the compound. |
| Activity-Based Protein Profiling (ABPP) | Employs reactive probes to map the functional state of enzymes across the proteome. | Could uncover enzymatic pathways modulated by this compound, suggesting new therapeutic applications. |
| Phenotypic Screening | Involves testing compounds in disease-relevant cellular or organismal models to identify desired phenotypic changes without a preconceived target. | High-throughput screening could reveal unexpected therapeutic effects of this compound in areas such as inflammation or cancer, leading to subsequent target identification efforts. |
Without such studies, any discussion of novel targets for this compound remains hypothetical.
Development of Advanced Research Tools and Chemical Probes
The development of advanced research tools is a critical step in elucidating the full pharmacological profile of a compound. In the case of this compound, there is no evidence in the scientific literature of the creation or use of specialized chemical probes to explore its mechanism of action or to identify new binding partners. The synthesis of photo-affinity labels or biotinylated derivatives of this compound would be a logical first step to enable pull-down assays and facilitate the identification of interacting proteins.
Integration with Systems Biology and Computational Modeling Approaches
Systems biology and computational modeling offer powerful tools to predict drug-target interactions, understand polypharmacology, and identify new therapeutic opportunities. However, there are no published studies that have integrated this compound into such models. A systems-level analysis would require extensive 'omics' data (genomics, proteomics, metabolomics) from this compound-treated systems, which are currently unavailable. Similarly, computational docking and molecular dynamics simulations could be employed to screen for potential off-targets, but no such research specific to this compound has been reported.
Unexplored Biological Activities and Mechanistic Hypotheses
While this compound is characterized as a local anesthetic, the possibility of other biological activities has not been systematically investigated. The isoquinoline (B145761) scaffold, present in this compound, is found in a wide range of biologically active natural products and synthetic compounds, suggesting that this compound could possess unexplored pharmacological properties. However, without dedicated screening and mechanistic studies, any hypotheses regarding anti-inflammatory, anti-cancer, or other activities would be purely conjectural. The exploration of new uses for existing drugs is a common strategy in pharmaceutical development, but this compound has not been a prominent subject of such repurposing efforts based on available data.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Trimethisoquin, and how do researchers validate its structural purity?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization protocols. Researchers validate structural purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY). Chromatographic methods like HPLC are employed to confirm ≥95% purity, with retention time and UV-Vis spectra cross-referenced against known standards .
- Key Considerations : Ensure reaction conditions (e.g., solvent choice, temperature) are optimized to minimize by-products. For novel derivatives, X-ray crystallography may be required for absolute configuration confirmation .
Q. How do researchers design in vitro pharmacological assays to assess this compound’s activity?
- Methodological Answer : In vitro assays often use cell lines (e.g., HEK293 or neuronal models) to evaluate this compound’s interaction with ion channels or receptors. Dose-response curves (e.g., IC₅₀/EC₅₀) are generated via fluorometric or electrophysiological techniques. Controls include vehicle-only groups and reference compounds (e.g., lidocaine for sodium channel studies). Replicate experiments (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) are critical to minimize batch variability .
- Common Pitfalls : Overlooking cell viability assays (e.g., MTT tests) may conflate cytotoxicity with pharmacological activity .
Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?
- Methodological Answer : Researchers must comply with institutional animal care committees (IACUC) and ARRIVE 2.0 guidelines. Study designs should justify sample sizes via power analysis, minimize distress through humane endpoints, and include sham-operated controls for surgical models. Data transparency requires full disclosure of adverse events and exclusion criteria .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy of this compound be resolved?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Researchers should:
- Compare plasma concentrations (via LC-MS/MS) with in vitro effective doses.
- Use knock-in/knockout animal models to isolate target engagement.
- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge disparities .
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Multi-omics approaches (proteomics, transcriptomics) combined with CRISPR-Cas9 screens identify downstream pathways. For instance:
- Network Pharmacology : Map this compound’s targets using STRING-DB or KEGG pathways.
- Functional Rescue Experiments : Overexpress putative targets in null models to confirm causality.
- Single-Cell Sequencing : Resolve cell-type-specific effects in heterogeneous tissues .
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
- Methodological Answer : Variability may stem from impurities or stereochemical inconsistencies. Mitigation strategies include:
- Quality Control (QC) Protocols : Standardize synthesis and storage conditions (e.g., inert atmosphere, desiccants).
- Stability Studies : Monitor degradation products under physiological conditions (pH 7.4, 37°C).
- Blinded Replication : Independent labs replicate key findings using distinct batches .
Q. What computational methods are robust for predicting this compound’s off-target effects?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens against structural databases (PDB, ChEMBL). Machine learning models (e.g., DeepChem) predict ADMET profiles. Validate predictions via orthogonal assays (e.g., thermal shift assays for protein binding) .
- Limitations : Address false positives by integrating free-energy perturbation (FEP) calculations or experimental mutagenesis .
Data Analysis and Interpretation
Q. How can researchers statistically reconcile conflicting dose-response data in this compound studies?
- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate datasets. Stratify by experimental conditions (e.g., cell type, assay duration). Use sensitivity analysis to identify outlier studies. Open-source tools like R (metafor package) or Python (SciPy) facilitate reproducibility .
- Ethical Consideration : Transparently report negative results to avoid publication bias .
Q. What are best practices for integrating this compound’s preclinical data into translational research frameworks?
- Methodological Answer : Align preclinical findings with clinical endpoints via translational PK-PD models. Use organ-on-chip systems or patient-derived xenografts (PDX) to enhance predictive validity. Collaborative consortia (e.g., IMI, NIH TRND) provide standardized protocols for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
